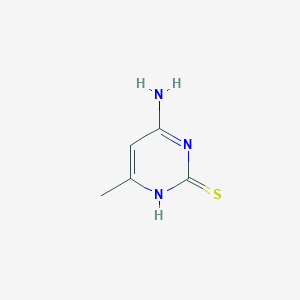

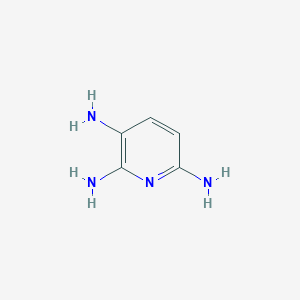

4-cyclohexyl-5-phényl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Applications De Recherche Scientifique

CL-302396 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

Target of Action

Similar compounds, such as 1h-1,2,4-triazole-3-thiol, are known to interact with cadmium (ii) salts

Mode of Action

Related compounds like 1h-1,2,4-triazole-3-thiol are known to form luminescent polymers with cadmium (ii) salts . This suggests that 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

It’s known that related compounds can influence the formation of certain types of polymers

Pharmacokinetics

The compound’s solubility in water is 1.142 mg/L at 25 ºC , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Related compounds have been shown to exhibit antibacterial activity , suggesting that this compound might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the solubility, stability, and reactivity of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol . .

Analyse Biochimique

Biochemical Properties

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme activity and protein function .

Cellular Effects

The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they are involved in. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in the synthesis of certain biomolecules, thereby affecting their overall production and availability .

Transport and Distribution

The transport and distribution of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to transport proteins can facilitate the movement of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de CL-302396 implique généralement la réaction de la cyclohexylamine avec l'isothiocyanate de phényle pour former l'intermédiaire 4-cyclohexyl-3-phényl-1H-1,2,4-triazole-5-thione. Cet intermédiaire est ensuite soumis à une réaction de réduction à l'aide d'un agent réducteur approprié, tel que le borohydrure de sodium, pour produire le produit final, CL-302396. Les conditions de réaction comprennent souvent un solvant comme l'éthanol ou le méthanol et sont réalisées à température ambiante .

Méthodes de Production Industrielle

La production industrielle de CL-302396 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle minutieux des paramètres de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions

CL-302396 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le cycle triazole en ses dérivés dihydro correspondants.

Substitution : Le cycle triazole peut subir des réactions de substitution avec des électrophiles, conduisant à la formation de divers dérivés substitués.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les électrophiles tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés par ces réactions comprennent les sulfoxydes, les sulfones, les dérivés dihydro et divers composés triazoliques substitués .

Applications de la Recherche Scientifique

CL-302396 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Mécanisme d'Action

Le mécanisme d'action de CL-302396 implique son interaction avec des cibles moléculaires spécifiques. La structure du cycle triazole lui permet de se lier aux enzymes et aux récepteurs, modulant leur activité. Cette liaison peut entraîner l'inhibition ou l'activation de diverses voies biochimiques, en fonction de la cible spécifique. Les effets du composé sont médiés par son interaction avec les protéines et les acides nucléiques, influençant les processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés Similaires

- 4-cyclohexyl-3-phényl-1H-1,2,4-triazole-5-thione

- 4-cyclohexyl-3-phényl-1H-1,2,4-triazole-5-sulfoxyde

- 4-cyclohexyl-3-phényl-1H-1,2,4-triazole-5-sulfone

Unicité

CL-302396 se distingue par sa combinaison unique d'un groupe cyclohexyle et d'un groupe phényle lié au cycle triazole. Cette caractéristique structurelle confère des propriétés chimiques distinctes, telles qu'une stabilité et une réactivité accrues, ce qui en fait un composé précieux pour diverses applications .

Propriétés

IUPAC Name |

4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLLUDFHDJESNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351298 | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38942-57-3 | |

| Record name | 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 305339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

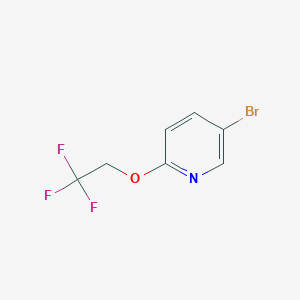

![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)